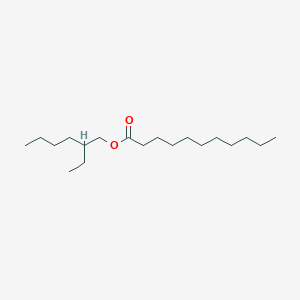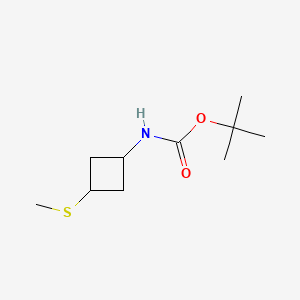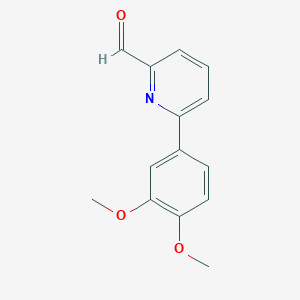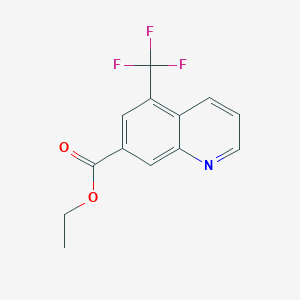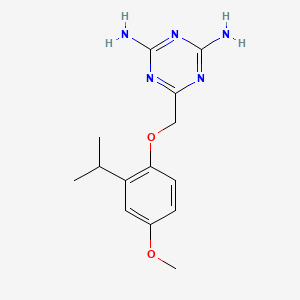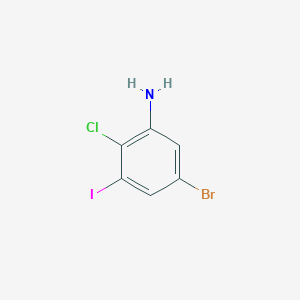
5-Bromo-2-chloro-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-iodobenzenamine: is an aromatic amine compound with the molecular formula C6H4BrClINH2. It is a halogenated derivative of benzenamine, featuring bromine, chlorine, and iodine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Starting with 2-chlorobenzenamine, bromination is carried out using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-3-iodobenzenamine follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-iodobenzenamine can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding aniline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzenamines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Aniline derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-3-iodobenzenamine is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its halogenated structure imparts desirable properties to these products, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-iodobenzenamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The halogen atoms can enhance binding affinity to molecular targets, making it a potent compound in drug design.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorobenzenamine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Chloro-3-iodobenzenamine: Lacks the bromine substituent, affecting its reactivity and biological activity.
5-Bromo-3-iodobenzenamine: Lacks the chlorine substituent, altering its chemical properties.
Uniqueness: 5-Bromo-2-chloro-3-iodobenzenamine is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis and drug design.
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
Clé InChI |
LALZKRYMRQQAJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



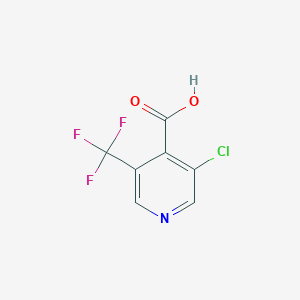

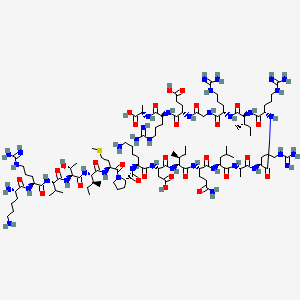
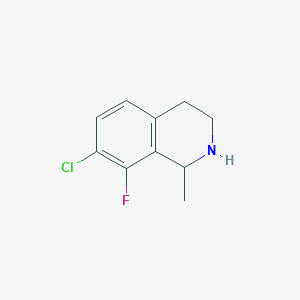
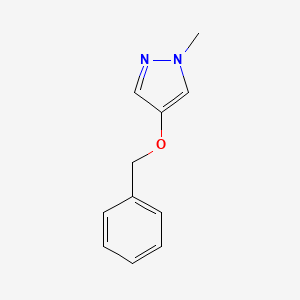
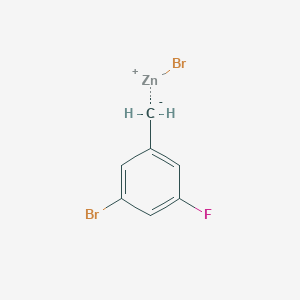
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
